molecular formula C22H38O5 B1682063 乌诺前列素 CAS No. 120373-36-6

乌诺前列素

货号 B1682063
CAS 编号: 120373-36-6
分子量: 382.5 g/mol
InChI 键: TVHAZVBUYQMHBC-SNHXEXRGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Unoprostone is a synthetic docosanoid and a prostaglandin analogue. It is primarily used in the management of open-angle glaucoma and ocular hypertension. The compound is known for its ability to lower intraocular pressure by increasing the outflow of aqueous humor. Unoprostone isopropyl, the isopropyl ester of unoprostone, was marketed under the trade name Rescula .

科学研究应用

Unoprostone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying prostaglandin analogues. In biology, it is used to investigate the mechanisms of intraocular pressure regulation. In medicine, unoprostone is primarily used to treat open-angle glaucoma and ocular hypertension.

未来方向

Unoprostone controls glaucoma and ocular hypertension but does not cure them. Continue to use unoprostone even if you feel well. Do not stop using unoprostone without talking to your doctor . In addition, a study showed that intravitreal injection of unoprostone promotes regeneration of crushed optic nerve fibers in adult cats , indicating potential future applications in neuroregenerative therapies.

作用机制

Unoprostone exerts its effects by increasing the outflow of aqueous humor through the trabecular meshwork and uveoscleral pathways. The compound activates calcium-activated potassium channels (BK channels) and chloride channels (CIC-2), leading to increased trabecular meshwork outflow. This mechanism helps to reduce elevated intraocular pressure, which is crucial for managing glaucoma and ocular hypertension .

生化分析

Biochemical Properties

Unoprostone interacts with various biomolecules in the body. After ocular application, unoprostone isopropyl is hydrolyzed by esterases in the cornea to its biologically active metabolite, unoprostone free acid . This metabolite is then further metabolized to several inactive metabolites with lower molecular weight and increased polarity via ε- or β-oxidation .

Cellular Effects

Unoprostone has been shown to have significant effects on various types of cells and cellular processes. It is believed to reduce elevated intraocular pressure (IOP) by increasing the outflow of aqueous humor . Unoprostone has also been shown to have neuroprotective properties, protecting photoreceptor cells against oxidative stress and light-induced retinal damage .

Molecular Mechanism

The mechanism of action for the IOP-lowering effect of unoprostone is controversial. Early studies showed that unoprostone increases aqueous humor outflow through the uveoscleral pathway similar to the 20-carbon prostaglandin analogs, such as latanoprost . More recent evidence, however, shows that it may work, at least in part, through stimulation of Ca2±activated BK and CIC-2 type channels, leading to increased trabecular meshwork outflow .

Temporal Effects in Laboratory Settings

Unoprostone has been shown to begin reducing IOP 30 minutes after ocular instillation . The long-term effects of unoprostone on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

While specific dosage effects of unoprostone in animal models were not found in the search results, it has been shown to slow the decline of retinal function for more than 32 weeks in transgenic rabbits .

Metabolic Pathways

Unoprostone is involved in metabolic pathways related to the regulation of intraocular pressure. After ocular application, unoprostone isopropyl is hydrolyzed by esterases in the cornea to its biologically active metabolite, unoprostone free acid . This metabolite is then further metabolized to several inactive metabolites with lower molecular weight and increased polarity via ε- or β-oxidation .

Transport and Distribution

Unoprostone is transported and distributed within cells and tissues. A study has shown that unoprostone can be detected in the retina, choroid, and plasma of rabbits . The distribution of unoprostone in these tissues was determined by measuring the M1 metabolites of unoprostone using liquid chromatography tandem-mass spectrometry .

准备方法

Synthetic Routes and Reaction Conditions: Unoprostone is synthesized through a series of chemical reactions starting from docosahexaenoic acid. The synthetic route involves multiple steps, including esterification, reduction, and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of unoprostone involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production methods are designed to be cost-effective and environmentally friendly .

化学反应分析

Types of Reactions: Unoprostone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the chemical reactions of unoprostone include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed: The major products formed from the chemical reactions of unoprostone include its isopropyl ester (unoprostone isopropyl) and various hydroxylated derivatives. These products are crucial for the compound’s therapeutic applications .

相似化合物的比较

Unoprostone is often compared with other prostaglandin analogues, such as latanoprost, bimatoprost, and travoprost. While all these compounds are used to lower intraocular pressure, unoprostone is unique in its dual mechanism of action, involving both trabecular meshwork and uveoscleral outflow pathways. Additionally, unoprostone has a lower affinity for the prostaglandin F2α receptor, which may contribute to its favorable side effect profile compared to other prostaglandin analogues .

List of Similar Compounds:
  • Latanoprost
  • Bimatoprost
  • Travoprost

属性

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,18-21,24-25H,2-5,7-8,10-16H2,1H3,(H,26,27)/b9-6-/t18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHAZVBUYQMHBC-SNHXEXRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905120
Record name Unoprostone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Unoprostone is believed to reduce elevated intraocular pressure (IOP), by increasing the outflow of aqueous humor. The mechanism of action for the IOP-lowering effect of unoprostone is controversial. Early studies showed that unoprostone increases aqueous humor outflow through the uveoscleral pathway similar to the 20-carbon prostaglandin analogs, such as latanoprost.8 More recent evidence, however, shows that it may work, at least in part, through stimulation of Ca2+-activated BK and CIC-2 type channels, leading to increased trabecular meshwork outflow.
Record name Unoprostone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06826
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

120373-36-6
Record name Unoprostone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120373-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Unoprostone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120373366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Unoprostone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06826
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Unoprostone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Heptenoic acid, 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl)-, (5Z)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UNOPROSTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X4F561V3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unoprostone
Reactant of Route 2
Unoprostone
Reactant of Route 3
Reactant of Route 3
Unoprostone
Reactant of Route 4
Unoprostone
Reactant of Route 5
Unoprostone
Reactant of Route 6
Unoprostone

Q & A

Q1: What is the primary mechanism of action of Unoprostone isopropyl in lowering intraocular pressure (IOP)?

A1: Unoprostone isopropyl, a synthetic docosanoid, primarily lowers IOP by increasing aqueous outflow through the trabecular meshwork (TM) pathway. [, , ] This is in contrast to prostanoids like latanoprost, which primarily work through the uveoscleral pathway. [, ]

Q2: How does Unoprostone isopropyl interact with the trabecular meshwork to facilitate outflow?

A2: While the precise mechanism is still under investigation, research suggests Unoprostone isopropyl may act by:

  • Inhibiting endothelin-1 (ET-1): Unoprostone isopropyl has been shown to inhibit ET-1-induced contractions in both TM and ciliary muscle (CM) strips. [] This is significant because ET-1 is known to increase outflow resistance. []
  • Activating BK channels: Studies show that both Unoprostone isopropyl and its primary metabolite (M1) activate large conductance Ca2+-activated K+ (BK) channels in TM cells. [, , ] This activation leads to membrane hyperpolarization, potentially relaxing TM cells and facilitating outflow. []
  • Modulating matrix metalloproteinases (MMPs) and their inhibitors (TIMPs): Unoprostone isopropyl has been observed to decrease MMP-2 while increasing TIMP-1, TIMP-3, and TIMP-4 levels in human ciliary body smooth muscle cells. [] This alteration in MMP/TIMP balance may contribute to IOP lowering, although the exact mechanisms require further investigation. []

Q3: Does Unoprostone isopropyl influence uveoscleral outflow?

A3: Although its primary effect is on TM outflow, studies in rabbits suggest Unoprostone isopropyl may also enhance uveoscleral outflow to a lesser degree. []

Q4: Are there any neuroprotective effects associated with Unoprostone isopropyl?

A4: Research suggests potential neuroprotective effects of Unoprostone isopropyl, including:

  • Protection against retinal cell death: In vitro studies show that Unoprostone isopropyl and M1 protect retinal cone cells (661W) from oxidative stress- and light-induced cell death. [] This protection was also observed in rat photoreceptors exposed to constant light. []
  • Preservation of retinal pigment epithelial (RPE) function: Unoprostone isopropyl and M1 protected against light-induced disruption of phagocytic function in ARPE-19 cells in vitro. []
  • Rescue of retinal progenitor cells from apoptosis: Studies using R28 cells (a retinal progenitor cell line) showed that M1 protected these cells from apoptosis induced by serum deprivation. This protection was mediated by the phosphatidylinositol 3-OH kinase (PI3K) and protein kinase G (PKG) pathways. []

Q5: Does Unoprostone isopropyl influence ocular blood flow?

A5: Studies indicate that Unoprostone isopropyl may improve ocular blood flow by:

  • Increasing ONH blood velocity: Topical Unoprostone isopropyl has been shown to increase optic nerve head (ONH) blood velocity in both rabbits and humans. [, ]
  • Partially antagonizing endothelin-1 (ET-1) vasoconstriction: In the human choroid, Unoprostone isopropyl was found to partially antagonize vasoconstriction induced by ET-1. [] This suggests a potential role for Unoprostone isopropyl in improving choroidal blood flow.

Q6: What is the chemical structure of Unoprostone isopropyl?

A6: Unoprostone isopropyl is a synthetic docosanoid, meaning it has a 22-carbon backbone. Its IUPAC name is (1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E)-3-oxo-1-propenyl]cyclopentyl]hexyl 2-(1-methylethoxy)-2-oxoethanoate. Unfortunately, the provided research papers do not explicitly detail its molecular formula, weight, or spectroscopic data.

Q7: What are the major metabolites of Unoprostone isopropyl?

A8: The primary metabolite of Unoprostone isopropyl is its free acid form, M1 ((1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]propionic acid). Another metabolite identified is M2 ((Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acid), an oxidized form of Unoprostone isopropyl. []

Q8: What is the relative concentration of Unoprostone isopropyl metabolites in the eye?

A9: Studies in both monkeys and humans have shown that M1 is the major metabolite found in the aqueous humor after topical Unoprostone isopropyl administration. The concentration of M2 is considerably lower than M1. [] This suggests that M1 likely plays a significant role in the drug's ocular hypotensive effects.

Q9: How is Unoprostone isopropyl metabolized?

A10: While specific metabolic pathways are not detailed in the provided papers, one study demonstrated that freshly prepared serum and aqueous humor could metabolize Unoprostone isopropyl, while frozen stored fetal bovine serum could not. [] This indicates that enzymatic activity within the serum and aqueous humor contributes to Unoprostone isopropyl metabolism.

Q10: How does the IOP-lowering efficacy of Unoprostone isopropyl compare to other prostaglandin analogues?

A11: Clinical trials have consistently shown that Unoprostone isopropyl is less effective in lowering IOP compared to other prostaglandin analogues, particularly latanoprost. [, , , , ]

Q11: Why is Unoprostone isopropyl considered less effective in lowering IOP than other prostaglandin analogues?

A11: Several factors might contribute to the lower efficacy of Unoprostone isopropyl:

  • Different primary outflow pathway: Unlike latanoprost, which mainly affects the uveoscleral pathway, Unoprostone isopropyl primarily targets the TM pathway. [] The TM pathway might be inherently less responsive to drug-induced IOP reduction.
  • Lower affinity for prostaglandin receptors: While Unoprostone isopropyl was initially developed as a prostaglandin F2α analogue, studies suggest it has a lower affinity for prostaglandin receptors compared to other analogues. [, ] This weaker interaction with receptors could result in less pronounced downstream effects on outflow pathways.
  • Differential effects on MMPs and TIMPs: As previously mentioned, Unoprostone isopropyl’s unique effects on MMPs and TIMPs compared to latanoprost and bimatoprost may also play a role in its reduced efficacy. []

Q12: What types of in vitro models have been used to study Unoprostone isopropyl?

A12: Various in vitro models have been employed to investigate the effects of Unoprostone isopropyl, including:

  • Isolated tissue preparations: Bovine and human TM and CM strips have been used to study the effects of Unoprostone isopropyl on contractility. [, ]
  • Cultured cells: Studies have utilized cultured human TM cells [, ], bovine iris tissues [], monkey ciliary muscle cells [], and rabbit corneal epithelial cells [] to investigate various aspects of Unoprostone isopropyl's mechanism of action and potential effects on ocular tissues.

Q13: What in vivo models have been used to study Unoprostone isopropyl?

A13: Animal models, particularly rabbits, have been extensively used to study the ocular hypotensive effects of Unoprostone isopropyl and its impact on:

  • Aqueous humor dynamics: Researchers have investigated the effects of Unoprostone isopropyl on aqueous flow, outflow facility, and uveoscleral outflow in rabbits. []
  • IOP spike following laser trabeculoplasty: Rabbit models have been used to study the effect of Unoprostone isopropyl on ET-1 release and the subsequent IOP spike after laser trabeculoplasty. []
  • ONH blood flow: The effects of Unoprostone isopropyl on ONH blood velocity have been investigated in rabbits. []
  • Photoreceptor protection: The neuroprotective potential of Unoprostone isopropyl against light-induced damage has been studied in rats. []

Q14: What are the key findings from clinical trials investigating Unoprostone isopropyl?

A14: Clinical trials have demonstrated that:

  • Unoprostone isopropyl effectively lowers IOP: Unoprostone isopropyl, administered twice daily, consistently lowers IOP in patients with primary open-angle glaucoma (POAG) or ocular hypertension. [, , , , , ]
  • Its efficacy is generally lower than latanoprost: While Unoprostone isopropyl can effectively reduce IOP, its efficacy is often less pronounced compared to latanoprost. [, , ]
  • It can be used as monotherapy or adjunctive therapy: Unoprostone isopropyl has shown efficacy both as a standalone treatment and as an adjunct to beta-blockers like timolol. [, , ]
  • It is generally well-tolerated: Unoprostone isopropyl has a favorable safety profile with minimal systemic side effects. [, , , ]

Q15: What are the common side effects associated with Unoprostone isopropyl?

A15: Unoprostone isopropyl is generally well-tolerated, but some patients may experience mild and transient side effects, primarily ocular, such as:

  • Burning or stinging upon instillation: This is a common side effect reported in clinical trials, often described as mild and transient. [, ]
  • Conjunctival hyperemia: Some patients may experience mild eye redness, but this is usually temporary. []

Q16: What is the typical route of administration for Unoprostone isopropyl?

A18: Unoprostone isopropyl is typically administered topically as an ophthalmic solution. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。